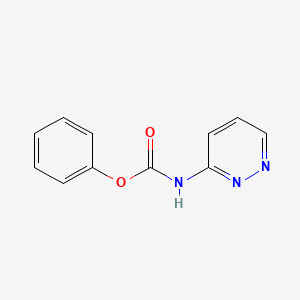

Phenyl pyridazin-3-ylcarbamate

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of Phenyl pyridazin-3-ylcarbamate, pyridazinone derivatives, which Phenyl pyridazin-3-ylcarbamate is a part of, can be synthesized from various starting materials. For instance, 6-Phenyl-pyridazin-3(2H)-one can be synthesized from 3,5-disubstituted indole-2-carbohydrazide and 4-aminoantipyrine .

Molecular Structure Analysis

The molecular formula of Phenyl pyridazin-3-ylcarbamate is C11H9N3O2 . The average mass is 215.208 Da and the monoisotopic mass is 215.069473 Da .

Physical And Chemical Properties Analysis

Phenyl pyridazin-3-ylcarbamate has a complexity of 229, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Pharmacological Potential

Phenyl pyridazin-3-ylcarbamate and its derivatives show significant potential in pharmacology. Hudkins et al. (2011) discovered a compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, as a lead candidate for treating attentional and cognitive disorders, demonstrating its affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes (Hudkins et al., 2011).

Antimicrobial Activity

Compounds derived from pyridazin-3-one, such as those synthesized by Verma et al. (2015), exhibit antimicrobial properties. These compounds were synthesized by hydrazinolysis of appropriate β-(substituted aryl) propionic acid, showing notable antibacterial and antifungal activities (Verma et al., 2015).

Neurological Applications

Kunitomo et al. (2014) synthesized a novel series of pyridazinone-based inhibitors, identifying one compound with potent inhibitory activity and excellent selectivity, suggesting its potential use in treating neurological conditions like schizophrenia (Kunitomo et al., 2014).

Anticancer Activity

Ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]-pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928) demonstrated activity against several experimental neoplasms. Wheeler et al. (1982) reported its effectiveness in vitro and in vivo against leukemia cells resistant to vincristine (Wheeler et al., 1982).

Antiviral Activity

Shamroukh and Ali (2008) explored derivatives of triazolo[4,3‐b]pyridazine for their antiviral activities. Some compounds exhibited promising activity against hepatitis‐A virus (HAV), suggesting their potential in antiviral drug development (Shamroukh & Ali, 2008).

Corrosion Inhibition

Nahlé et al. (2017) investigated the inhibition effect of (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide (GP4) on mild steel corrosion in acidic medium, finding it to be an efficient inhibitor, potentially useful in corrosion prevention (Nahlé et al., 2017).

Gastrointestinal Therapeutics

Yamada et al. (1981) synthesized 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives with notable antisecretory activity, indicating their potential as antiulcer agents (Yamada et al., 1981).

properties

IUPAC Name |

phenyl N-pyridazin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(13-10-7-4-8-12-14-10)16-9-5-2-1-3-6-9/h1-8H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZCSARPVJAGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl pyridazin-3-ylcarbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

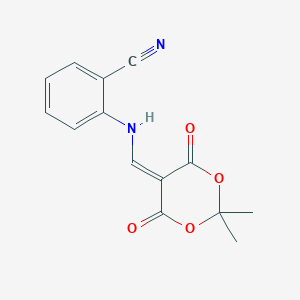

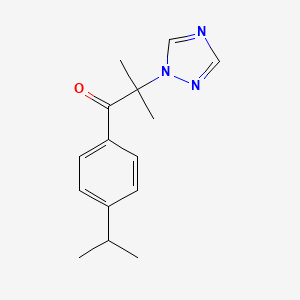

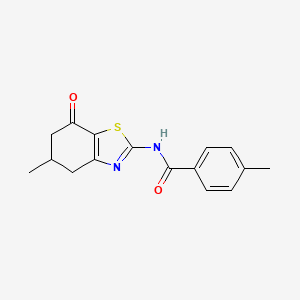

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B3074433.png)

![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL](/img/structure/B3074456.png)

![5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074469.png)

![5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074470.png)

![1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea](/img/structure/B3074484.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3074500.png)

![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)